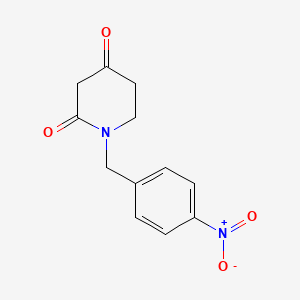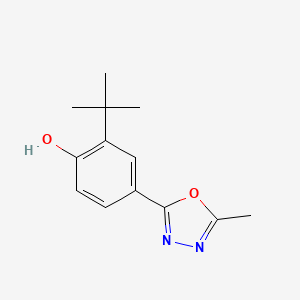
(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a phenyl group attached to the butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste . This method is more versatile and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, particularly in the presence of cysteine residues.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, trifluoroacetic acid is often used to cleave protecting groups such as the Boc group . The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted amino acids. These products can have different properties and applications depending on the specific modifications made.
Wissenschaftliche Forschungsanwendungen
(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites . Additionally, it can interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-4-phenylbutanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
(S)-3-((Methoxycarbonyl)amino)-4-methylbutanoic acid: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to the presence of both the methoxycarbonyl and phenyl groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(3S)-3-(methoxycarbonylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
JEENYJTYMHQNFX-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O |
Kanonische SMILES |
COC(=O)NC(CC1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


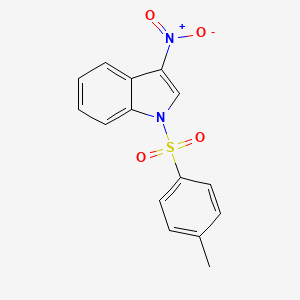
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
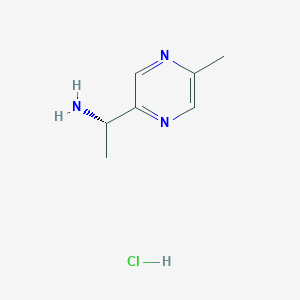
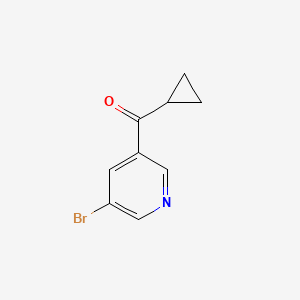
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
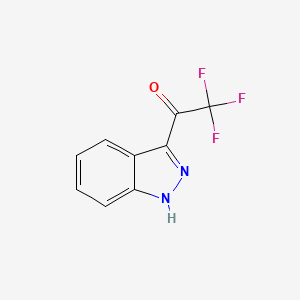
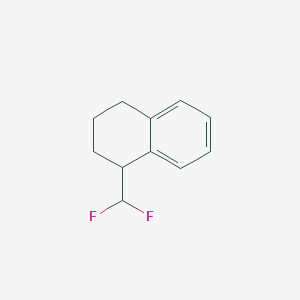
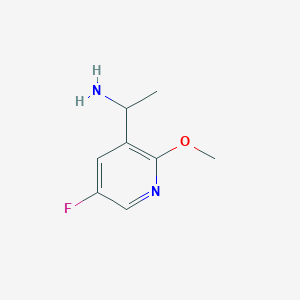
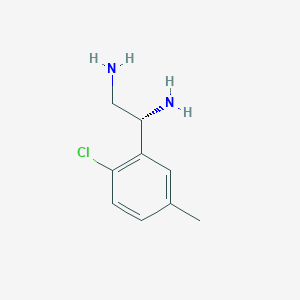
![5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine](/img/structure/B13034311.png)
![1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13034317.png)

